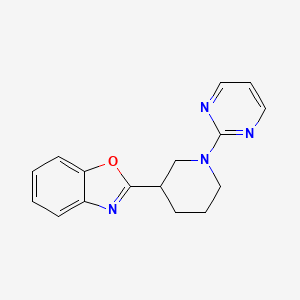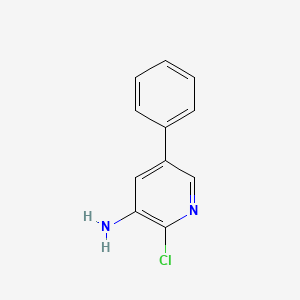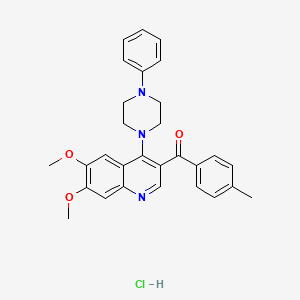![molecular formula C12H14BrNO3 B2495210 9-Bromo-4-méthoxy-6-méthyl-5,6,7,8-tétrahydro[1,3]dioxolo[4,5-g]isoquinoléine CAS No. 1807977-24-7](/img/structure/B2495210.png)
9-Bromo-4-méthoxy-6-méthyl-5,6,7,8-tétrahydro[1,3]dioxolo[4,5-g]isoquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used to study the structure and function of various biological systems. This molecule has been studied for its potential to act as an agonist or antagonist of several receptors in the body. Additionally, 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline has been studied for its ability to interact with enzymes and other proteins.
Applications De Recherche Scientifique
Synthèse de dérivés d'indole
Ce composé est utilisé dans la synthèse de dérivés d'indole . Les indoles sont un système hétérocyclique important dans les produits naturels et les médicaments. Ils jouent un rôle majeur en biologie cellulaire. L'application de dérivés d'indole comme composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a attiré une attention croissante ces dernières années .
Potentiel biologique des dérivés d'indole
Les dérivés d'indole possèdent diverses activités biologiques, notamment des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques, anticholinestérasiques, etc . Ce composé, étant un dérivé d'indole, pourrait potentiellement avoir ces activités biologiques.
Réactions avec la cotarnine
La 4-méthoxy-6-méthyl-5,6,7,8-tétrahydro[1,3]dioxolo[4,5-g]isoquinoléine (I, cotarnine) est une pseudobase tautomère naturelle connue pour réagir avec certains acides CH et NH avec formation de dérivés dihydrocotarnyliques dits . Ce composé pourrait potentiellement être utilisé dans ces réactions.
Analyse de la structure cristalline
Le composé peut être utilisé dans l'analyse de la structure cristalline . Comprendre la structure cristalline d'un composé est crucial dans le domaine de la science des matériaux et peut aider à la conception de nouveaux matériaux aux propriétés souhaitées.
Dispositifs organiques électroluminescents
Des dérivés d'indole ont été utilisés dans le développement de dispositifs organiques électroluminescents . Ce composé, étant un dérivé d'indole, pourrait potentiellement être utilisé dans le développement de tels dispositifs.
Développement de médicaments
Compte tenu de la large gamme d'activités biologiques des dérivés d'indole, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments . Le développement de nouveaux médicaments est une application cruciale dans le domaine des sciences pharmaceutiques.
Orientations Futures
The future directions for the study of BMMD and related compounds are promising. Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogs strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .
Mécanisme D'action
Target of Action
The exact target of this compound is currently unknown. It contains an isoquinoline structure, which is found in many bioactive compounds and can bind with high affinity to multiple receptors .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action. Isoquinoline derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Isoquinoline derivatives can affect a variety of pathways due to their ability to bind to multiple receptors .
Analyse Biochimique
Biochemical Properties
9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with some CH and NH acids, forming dihydrocotarnyl derivatives
Cellular Effects
The effects of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with indole derivatives, leading to the formation of new compounds that can alter cellular activities . These interactions highlight the compound’s potential in modulating cellular functions and its therapeutic applications.
Molecular Mechanism
At the molecular level, 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline exerts its effects through specific binding interactions with biomolecules. It is involved in free radical bromination and nucleophilic substitution reactions . These reactions are crucial for understanding the compound’s mechanism of action, including enzyme inhibition or activation and changes in gene expression. The detailed study of these molecular interactions can provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound undergoes specific reactions over time, leading to the formation of stable products . These findings are crucial for developing long-term therapeutic applications and ensuring the compound’s stability in various formulations.
Dosage Effects in Animal Models
The effects of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with specific dosages leading to desired therapeutic outcomes . At higher doses, toxic or adverse effects may be observed. Understanding these dosage effects is vital for developing safe and effective therapeutic applications.
Metabolic Pathways
9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline within cells and tissues are essential for understanding its therapeutic potential. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These findings are crucial for developing targeted therapeutic applications and ensuring the compound’s efficacy.
Subcellular Localization
The subcellular localization of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is vital for understanding its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-14-4-3-7-8(5-14)10(15-2)12-11(9(7)13)16-6-17-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWCCGFFDRZDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C3C(=C2Br)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)


![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)


